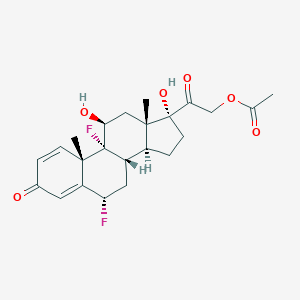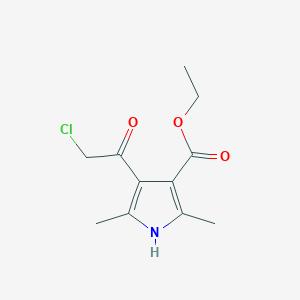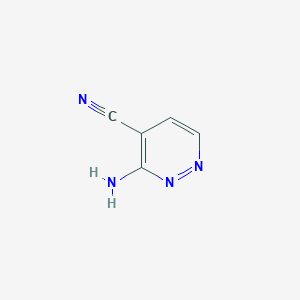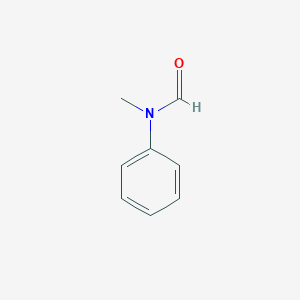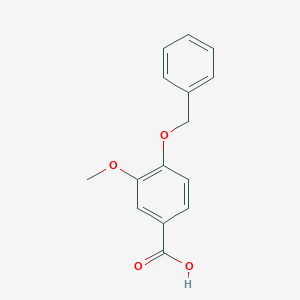
4-(Benzyloxy)-3-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-(Benzyloxy)-3-methoxybenzoic acid involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination processes. For instance, the creation of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps suggests a complex yet feasible synthesis pathway that might be analogous to the target compound (Wang et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of related compounds provides insight into the potential arrangement and electronic characteristics of 4-(Benzyloxy)-3-methoxybenzoic acid. For example, compounds with similar structures have been analyzed by X-ray crystallography, demonstrating how substituents influence molecular conformation and intermolecular interactions (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions of structurally similar compounds involve oxidative debenzylation, indicating how the benzyl protective group can be selectively removed under certain conditions, which might be applicable to the debenzylation of 4-(Benzyloxy)-3-methoxybenzoic acid (Yoo et al., 1990).
Physical Properties Analysis
While specific physical properties of 4-(Benzyloxy)-3-methoxybenzoic acid were not directly available, related research on mesogenic benzoic acids provides insights into their liquid crystalline behavior, melting points, and thermal stability, which can inform assumptions about the physical properties of the target compound (Weissflog et al., 1996).
Chemical Properties Analysis
Chemical properties such as acidity, reactivity with different chemical agents, and interaction with light can be inferred from studies on similar methoxylated benzoic acids. These studies often involve radical formation, electron transfer reactions, and photophysical properties which could also apply to 4-(Benzyloxy)-3-methoxybenzoic acid (Steenken et al., 1977).
Scientific Research Applications
It is used in the synthesis of isocoumarins and isoquinolones, exhibiting antineoplastic activity in leukemia-bearing mice (Sainsbury, 1975).
This compound plays a role in studying the biosynthetic conversion of cinnamic acids to benzoic acids in Vanilla planifolia cells (Funk & Brodelius, 1990).
It is utilized to study the O-demethylation of benzoic acids in wheat seedlings (Harms & Prieß, 1973).
This acid is involved in the degradation of lignin by fungi, with intermediates like α-guaiacyl glycerolconiferyl ether and vanillin (Bernhardt et al., 1988).
Derivatives of 4-(Benzyloxy)-3-methoxybenzoic acid from Piper aduncum leaves show antimicrobial and molluscicidal activities (Orjala et al., 1993).
CYP199A4 efficiently demethylates and demethenylates para-substituted benzoic acid derivatives, useful for studying enzyme mechanisms and biocatalytic processes (Coleman et al., 2015).
Its use in Suzuki cross-coupling reactions for the production of biaryls has been optimized (Chaumeil et al., 2000).
When used as dopants in polyaniline, benzoic acids result in high conductivity materials (Amarnath & Palaniappan, 2005).
Its oral intake, along with other benzoic acid derivatives, can lead to various disorders, indicating its role in toxicity studies (Gorokhova et al., 2020).
Pseudomonas putida oxidizes aromatic acids like this one to produce methanol and carbon dioxide (Donnelly & Dagley, 1980).
Safety and Hazards
4-(Benzyloxy)-3-methoxybenzoic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .
Mode of Action
The mode of action of 4-(Benzyloxy)-3-methoxybenzoic acid involves interactions with its targets, leading to changes in the molecular structure. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might be involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Additionally, it could participate in transformations such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)-3-methoxybenzoic acid’s action depend on its specific targets and the biochemical pathways it affects. For instance, if it undergoes reactions at the benzylic position, it could lead to the formation of new compounds via free radical bromination or nucleophilic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3-methoxybenzoic acid. For example, the compound’s reactions at the benzylic position could be influenced by the presence of certain reagents or catalysts . Additionally, factors such as temperature, pH, and the presence of other compounds in the environment could also affect its stability and reactivity.
properties
IUPAC Name |
3-methoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBQAGNZLBZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280399 | |
| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methoxybenzoic acid | |
CAS RN |
1486-53-9 | |
| Record name | 1486-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)




